3-(4-BENZOYLPIPERAZINO)-1-(3-CHLORO-4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
3-(4-Benzoylpiperazino)-1-(3-chloro-4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound that features a combination of benzoylpiperazine and chlorofluorophenyl groups attached to a dihydropyrrole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzoylpiperazino)-1-(3-chloro-4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyrrole-Dione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor.
Introduction of the Chlorofluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorofluorobenzene derivative is reacted with the dihydropyrrole-dione core.
Attachment of the Benzoylpiperazine Group: This final step can be accomplished through a coupling reaction, such as a reductive amination or an acylation reaction, to attach the benzoylpiperazine moiety to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrole moieties.
Reduction: Reduction reactions may target the carbonyl groups within the dihydropyrrole-dione core.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Benzoylpiperazino)-1-(3-chloro-4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-benzoylpiperazino)-1-(3-chloro-4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzoylpiperazino)-1-(3-chlorophenyl)dihydro-1H-pyrrole-2,5-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(4-Benzoylpiperazino)-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione: Lacks the chlorine atom, potentially altering its chemical properties.
3-(4-Benzoylpiperazino)-1-(3-chloro-4-methylphenyl)dihydro-1H-pyrrole-2,5-dione: Contains a methyl group instead of a fluorine atom, which may influence its steric and electronic characteristics.
Uniqueness
The presence of both chlorine and fluorine atoms in 3-(4-benzoylpiperazino)-1-(3-chloro-4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione makes it unique compared to its analogs. These halogen atoms can significantly impact the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c22-16-12-15(6-7-17(16)23)26-19(27)13-18(21(26)29)24-8-10-25(11-9-24)20(28)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBLZJYMOSWGBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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